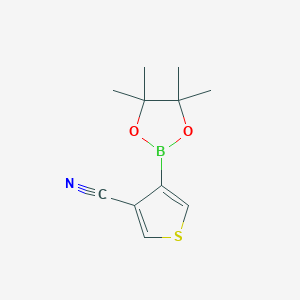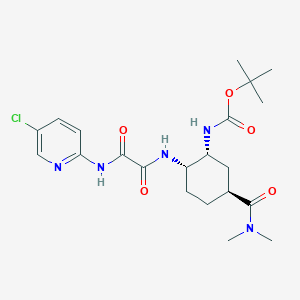
エドキサバン不純物4
説明
Edoxaban impurity 4 is a byproduct formed during the synthesis of Edoxaban, a novel anticoagulant drug. Edoxaban acts as a direct, selective, and reversible inhibitor of coagulation factor Xa, which is crucial in the coagulation cascade. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product .
科学的研究の応用
作用機序
Target of Action
Edoxaban impurity 4, also known as tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate, is an impurity of Edoxaban . The primary target of this compound is Factor Xa (FXa) , a key protein in the coagulation cascade .
Mode of Action
Edoxaban impurity 4 acts as a selective, potent, and orally active inhibitor of FXa . It inhibits free FXa and prothrombinase, with K_i values of 0.561 nM and 2.98 nM, respectively . By inhibiting FXa, it prevents the stepwise amplification of protein factors needed to form blood clots .
Biochemical Pathways
The inhibition of FXa by Edoxaban impurity 4 affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the amplification of protein factors in this cascade, Edoxaban impurity 4 effectively reduces the risk of thrombus formation .
Pharmacokinetics
Edoxaban, the parent compound of Edoxaban impurity 4, has a bioavailability of approximately 62% . It reaches peak plasma concentrations within 1.0-2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing up to doses of 120 mg . Renal clearance accounts for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .
Result of Action
The inhibition of FXa by Edoxaban impurity 4 results in a reduction in the risk of stroke and systemic embolism (SE) in patients with nonvalvular atrial fibrillation (NVAF) . It is also indicated for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following 5-10 days of initial therapy with a parenteral anticoagulant .
Action Environment
The action of Edoxaban impurity 4 can be influenced by various environmental factors. For instance, co-administration with strong P-glycoprotein inhibitors requires a dose reduction to avoid the risk of over-exposure . Additionally, the exposure of Edoxaban may increase in patients with a body weight ≤60 kg and moderate renal impairment . These factors should be taken into account when considering the use of Edoxaban impurity 4.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Edoxaban impurity 4 involves the synthesis of Edoxaban itself. The process typically includes the reaction of Edoxaban free base with p-toluensulfonic acid in an appropriate solvent system, such as acetonitrile and water. The product is then crystallized from the reaction mixture .
Industrial Production Methods: Industrial production of Edoxaban impurity 4 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent ratios, to ensure the consistent formation of the impurity. Additional purification steps, such as recrystallization, are employed to isolate the impurity with high purity .
化学反応の分析
Types of Reactions: Edoxaban impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds .
特性
IUPAC Name |
tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDLJNAWLBVIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



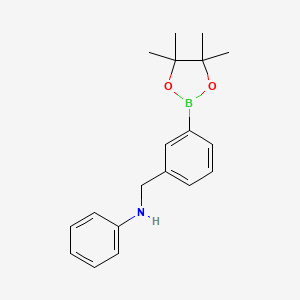
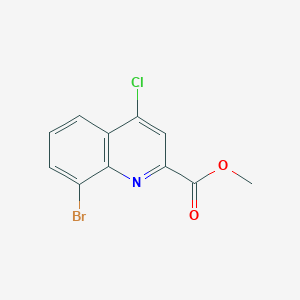

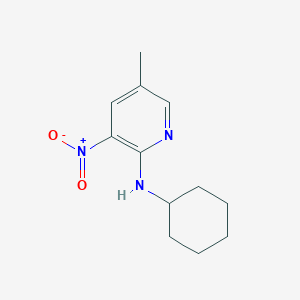

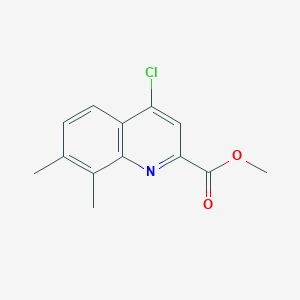


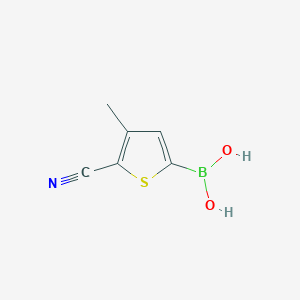
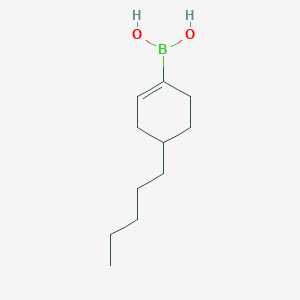
![(2-[(Methylamino)sulfonyl]phenyl)boronic acid](/img/structure/B1421301.png)
